Flavomicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is primarily used as a growth-promoting antibiotic in food animals and is effective against Gram-positive bacteria . (2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid inhibits cell wall synthesis by impairing the transglycolase activities of penicillin-binding proteins .

Aplicaciones Científicas De Investigación

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, flavomycin is studied for its unique chemical structure and reactivity . In biology, it is used to study the mechanisms of bacterial cell wall synthesis and antibiotic resistance . In medicine, flavomycin is being investigated for its potential to restore colistin susceptibility in multidrug-resistant Gram-negative bacteria . In the industry, flavomycin is used as a feed additive to promote growth and improve the performance of food animals .

Direcciones Futuras

Recent research suggests that the use of Flavomycin as a feed additive might decrease the dissemination of relevant resistance genes in animal production . As such, Flavomycin is not only interesting in terms of improving production but also fits into the wider category of food safety and antimicrobial resistance mitigation .

Mecanismo De Acción

Target of Action

Flavomycin, also known as Bambermycin, is a complex of antibiotics obtained from Streptomyces bambergiensis and Streptomyces ghanaensis . The primary target of Flavomycin is the bacterial cell wall . It predominantly affects Gram-positive pathogenic bacteria .

Mode of Action

Flavomycin operates by inhibiting the synthesis of the bacterial wall . It interacts with the active sites of peptidoglycan glycosyltransferases involved in the biosynthesis of the bacterial cell wall . This interaction results in the suppression of bacterial cell wall synthesis, thereby inhibiting the growth and reproduction of bacteria .

Biochemical Pathways

Flavomycin affects the peptidoglycan biosynthesis pathway . By binding to the active sites of peptidoglycan glycosyltransferases, it inhibits the synthesis of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the inhibition of bacterial growth.

Result of Action

The inhibition of bacterial cell wall synthesis by Flavomycin leads to the death of the bacteria, as the cell wall provides essential structural integrity .

Action Environment

Flavomycin is used as a food additive for beef cattle, dairy cattle, poultry, and swine . The effectiveness of Flavomycin can be influenced by factors such as the dosage used, the specific strain of bacteria, and the overall health status of the animal. It’s important to note that the use of antibiotics in animal feed is subject to regulation and guidelines to prevent antibiotic resistance.

Análisis Bioquímico

Biochemical Properties

Flavomycin is a microflora manager consisting of a granular fermentation product of Streptomyces ghanaensis . It improves performance and is active against a broad spectrum of bacteria while enforcing the natural defense system by sparing beneficial gut bacteria .

Cellular Effects

Flavomycin has been shown to restore colistin susceptibility in multidrug-resistant Gram-negative bacteria . This synergy is manifested as an augmented penetration of the E. coli outer membrane by colistin, leading to increased intracellular accumulation of flavomycin and enhanced cell killing thereafter .

Molecular Mechanism

The molecular mechanism of Flavomycin’s action involves inhibiting the synthesis of the bacterial cell wall . It has been shown to have a notable synergy with colistin, a last-resort antibiotic for infections caused by multi-drug resistant Gram-negative bacteria . The synergy is set off by colistin’s membrane destruction and operated the final antimicrobial function by flavomycin .

Dosage Effects in Animal Models

Flavomycin is used as a feed additive for poultry, swine, and cattle, usually supplemented to improve technical performance

Metabolic Pathways

It is known that Flavomycin inhibits the synthesis of the bacterial cell wall , suggesting it may interact with enzymes or cofactors involved in this process.

Transport and Distribution

It has been shown to increase intracellular accumulation when used in synergy with colistin .

Subcellular Localization

Given its role in inhibiting the synthesis of the bacterial cell wall , it is likely that it localizes to areas where this process occurs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid is produced through the fermentation of Streptomyces species. The process involves activating-culture and fermenting-culture of Streptomyces bambergiensis in a seed culture medium and fermentation culture medium . The culture solution from the seed tank is transferred into a fermentation tank, where a special fermentation culture medium is used .

Industrial Production Methods: Industrial production of flavomycin involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps to isolate the antibiotic complex. The final product is a granular fermentation product that can be used as a feed additive .

Análisis De Reacciones Químicas

Types of Reactions: (2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The antibiotic complex contains multiple functional groups that can participate in these reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving flavomycin include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .

Major Products Formed: The major products formed from the reactions of flavomycin include various derivatives of moenomycin, such as moenomycin A, moenomycin A12, moenomycin C4, moenomycin C3, and moenomycin C1 . These derivatives have been characterized using advanced analytical techniques like mass spectrometry .

Comparación Con Compuestos Similares

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid is unique in its mechanism of action and its effectiveness against Gram-positive bacteria. Similar compounds include other antibiotics that target bacterial cell wall synthesis, such as vancomycin and teicoplanin . flavomycin has a distinct structure and mode of action that sets it apart from these antibiotics . Unlike vancomycin and teicoplanin, flavomycin does not significantly affect beneficial gut bacteria like Lactobacillus and Bifidobacterium .

Conclusion

(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid is a valuable antibiotic with a unique mechanism of action and a wide range of applications in scientific research and industry. Its ability to inhibit bacterial cell wall synthesis makes it an effective growth-promoting antibiotic in food animals and a promising candidate for restoring antibiotic susceptibility in multidrug-resistant bacteria.

Propiedades

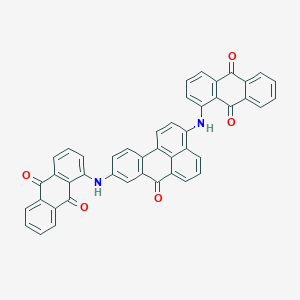

| { "Design of the Synthesis Pathway": "The synthesis of Flavomycin can be achieved through a multi-step process involving the conversion of several starting materials into the final product. The key steps in the synthesis pathway include the formation of the pyridine ring, the introduction of the flavin moiety, and the attachment of the sugar moiety.", "Starting Materials": [ "2-methyl-3-butyn-2-ol", "2,6-dichloropyridine", "sodium hydride", "acetic anhydride", "sodium borohydride", "riboflavin", "glucose", "sulfuric acid", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Formation of the pyridine ring", "2-methyl-3-butyn-2-ol is reacted with 2,6-dichloropyridine in the presence of sodium hydride to form 2-methyl-3-(2,6-dichloropyridin-4-yl)but-2-en-1-ol.", "Step 2: Introduction of the flavin moiety", "2-methyl-3-(2,6-dichloropyridin-4-yl)but-2-en-1-ol is reacted with acetic anhydride and sulfuric acid to form 2-methyl-3-(2,6-dichloropyridin-4-yl)but-2-en-1-yl acetate.", "Sodium borohydride is then added to reduce the acetate group to an alcohol group, forming 2-methyl-3-(2,6-dichloropyridin-4-yl)but-2-en-1-ol.", "Riboavin is then added to the reaction mixture to form Flavomycin.", "Step 3: Attachment of the sugar moiety", "Glucose is added to the reaction mixture in the presence of sulfuric acid to attach the sugar moiety to Flavomycin.", "The final product is then isolated and purified using a combination of methanol, ethyl acetate, and water." ] } | |

Número CAS |

11015-37-5 |

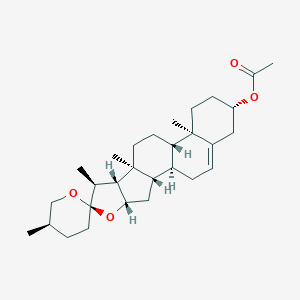

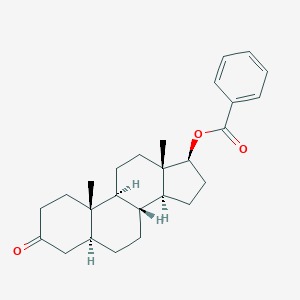

Fórmula molecular |

C69H107N4O35P |

Peso molecular |

1583.6 g/mol |

Nombre IUPAC |

(3S)-5-[3-acetamido-5-[3-acetamido-4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[2-carboxy-2-(3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy)ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid |

InChI |

InChI=1S/C69H107N4O35P/c1-30(2)15-14-17-31(3)18-19-33(5)22-25-68(9,10)24-13-12-16-32(4)23-26-96-41(60(88)89)29-98-109(94,95)108-66-56(57(107-67(70)92)69(11,93)58(106-66)61(90)91)105-63-44(72-36(8)76)47(81)54(40(101-63)28-97-64-51(85)48(82)45(79)39(27-74)100-64)103-62-43(71-35(7)75)46(80)53(34(6)99-62)102-65-52(86)49(83)50(84)55(104-65)59(87)73-42-37(77)20-21-38(42)78/h13,15,18,23-24,34,39-41,43-58,62-66,74,77,79-86,93H,5,12,14,16-17,19-22,25-29H2,1-4,6-11H3,(H2,70,92)(H,71,75)(H,72,76)(H,73,87)(H,88,89)(H,90,91)(H,94,95)/t34?,39?,40?,41?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,62?,63?,64?,65?,66?,69-/m0/s1 |

Clave InChI |

PERZMHJGZKHNGU-CFUPXDRQSA-N |

SMILES isomérico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C([C@](C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |

Apariencia |

White to off-white solid |

| 11015-37-5 | |

Sinónimos |

Bambermycin Bambermycins Flavomycin Flavomycins Flavophospholipol Flavophospholipols Menomycin Moenomycins |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.